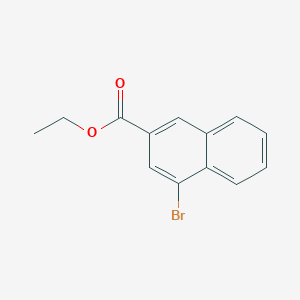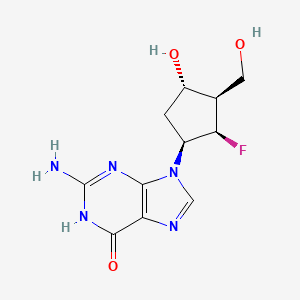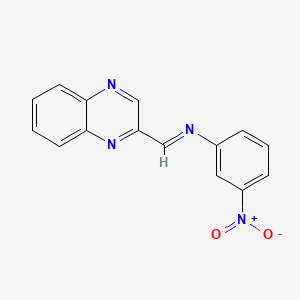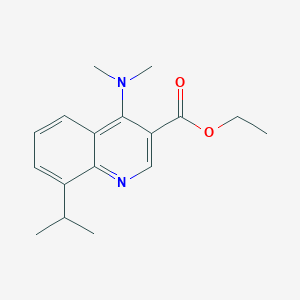
Ethyl 2-phenylquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-phenylquinoline-4-carboxylate is an organic compound with the molecular formula C18H15NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its luminescent properties and has been used in various scientific research applications, particularly in the fields of chemistry and biology .
Vorbereitungsmethoden
Ethyl 2-phenylquinoline-4-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 2-phenylquinoline-4-carboxylic acid with ethanol in the presence of concentrated sulfuric acid. The reaction mixture is refluxed for 10-12 hours, followed by cooling, dilution with water, and neutralization with sodium bicarbonate. The precipitate formed is then filtered, washed with water, and crystallized from ethanol .
Industrial production methods for this compound typically involve similar reaction conditions but on a larger scale. The use of microwave irradiation has also been reported to enhance the yield and reduce reaction time .
Analyse Chemischer Reaktionen
Ethyl 2-phenylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the phenyl ring, to form various substituted quinoline derivatives.
Common reagents used in these reactions include sulfuric acid, sodium bicarbonate, and ethanol. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-phenylquinoline-4-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of ethyl 2-phenylquinoline-4-carboxylate involves its interaction with bacterial cell membranes. It disrupts the membrane integrity, leading to cell lysis and death. The compound’s luminescent properties are due to the presence of the quinoline ring, which can absorb and emit light at specific wavelengths .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-phenylquinoline-4-carboxylate can be compared with other quinoline derivatives, such as:
2-phenylquinoline-4-carboxylic acid: This compound is similar in structure but lacks the ethyl ester group.
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group.
2-phenylquinoline-4-carboxamide: This compound has an amide group instead of an ester group.
Eigenschaften
CAS-Nummer |
4420-46-6 |
|---|---|
Molekularformel |
C18H15NO2 |
Molekulargewicht |
277.3 g/mol |
IUPAC-Name |
ethyl 2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C18H15NO2/c1-2-21-18(20)15-12-17(13-8-4-3-5-9-13)19-16-11-7-6-10-14(15)16/h3-12H,2H2,1H3 |
InChI-Schlüssel |
BUQNPWJQTNKRJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5-[(2-Bromoethoxy)methyl]quinolin-8-ol](/img/structure/B11843867.png)
![(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine](/img/structure/B11843882.png)


